molecular formula C7H3F4NO2 B1413304 2,6-Difluoro-4-nitrobenzodifluoride CAS No. 1803870-74-7

2,6-Difluoro-4-nitrobenzodifluoride

Cat. No.: B1413304
CAS No.: 1803870-74-7
M. Wt: 209.1 g/mol
InChI Key: ZLNDQSMTFIQPLN-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-nitrobenzodifluoride is a chemical compound with the molecular formula C7H2F4NO2. It is a yellow crystalline solid that is used in various fields, including medical, environmental, and industrial research. This compound is known for its versatility and potent biological activity, making it a valuable substance in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-4-nitrobenzodifluoride typically involves the nitration of 2,6-difluorobenzene. The reaction is carried out under controlled conditions using a mixture of concentrated nitric acid and sulfuric acid. The reaction mixture is maintained at a low temperature to prevent over-nitration and to ensure the selective formation of the nitro compound.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The industrial production also includes steps for the purification and isolation of the compound to meet the required specifications .

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-4-nitrobenzodifluoride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The presence of electron-withdrawing groups like nitro and fluoro makes the compound susceptible to nucleophilic substitution reactions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed in the presence of hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under controlled conditions.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzodifluorides depending on the nucleophile used.

    Reduction: The major product is 2,6-difluoro-4-aminobenzodifluoride.

    Oxidation: Products vary based on the extent of oxidation but can include carboxylic acids or other oxidized derivatives.

Scientific Research Applications

2,6-Difluoro-4-nitrobenzodifluoride is extensively used in scientific research due to its unique properties. Some of its applications include:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential therapeutic agents.

    Material Science: It is used in the preparation of advanced materials with specific properties, such as liquid crystals and polymers.

    Environmental Research: The compound is studied for its potential impact on the environment and its role in the degradation of pollutants.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-4-nitrobenzodifluoride involves its interaction with various molecular targets. The nitro group is known to participate in electron transfer reactions, while the fluoro groups enhance the compound’s stability and reactivity. The compound can interact with enzymes and proteins, leading to changes in their activity and function. These interactions are crucial in its biological and therapeutic effects .

Comparison with Similar Compounds

2,6-Difluoro-4-nitrobenzodifluoride can be compared with other similar compounds, such as:

    3,4-Difluoronitrobenzene: Similar in structure but differs in the position of the nitro and fluoro groups, affecting its reactivity and applications.

    2,4-Difluoronitrobenzene: Another isomer with different properties and uses.

    2,6-Difluoro-4-nitrobenzotrifluoride: Contains an additional fluoro group, which further enhances its stability and reactivity.

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications .

Properties

IUPAC Name

2-(difluoromethyl)-1,3-difluoro-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F4NO2/c8-4-1-3(12(13)14)2-5(9)6(4)7(10)11/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLNDQSMTFIQPLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(F)F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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